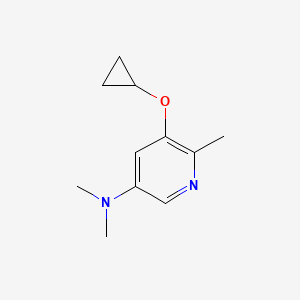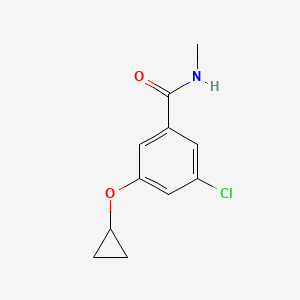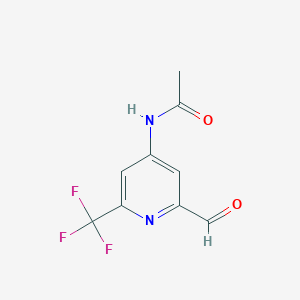![molecular formula C8H5F3N2O4 B14841310 [6-Nitro-4-(trifluoromethyl)pyridin-2-YL]acetic acid](/img/structure/B14841310.png)
[6-Nitro-4-(trifluoromethyl)pyridin-2-YL]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[6-Nitro-4-(trifluoromethyl)pyridin-2-YL]acetic acid is a chemical compound characterized by the presence of a nitro group, a trifluoromethyl group, and a pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One common method involves the nitration of 4-(trifluoromethyl)pyridine, followed by the reaction with acetic acid derivatives under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and subsequent reactions using specialized equipment to ensure safety and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance yield and purity.
Types of Reactions:
Oxidation: The nitro group can undergo reduction to form amino derivatives.
Reduction: The trifluoromethyl group can participate in various reduction reactions.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products:
Reduction of the nitro group: Amino derivatives.
Substitution reactions: Various substituted pyridine derivatives.
Chemistry:
- Used as a building block in the synthesis of complex organic molecules.
- Acts as a precursor for the synthesis of various heterocyclic compounds.
Biology:
- Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine:
- Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry:
Mécanisme D'action
The mechanism of action of [6-Nitro-4-(trifluoromethyl)pyridin-2-YL]acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group can participate in redox reactions, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparaison Avec Des Composés Similaires
[5-(Trifluoromethyl)pyridin-2-yl]thioacetic acid: Similar structure but with a thioacetic acid moiety.
[6-Trifluoromethyl-pyridin-2-yl]-acetic acid: Lacks the nitro group.
Uniqueness:
- The presence of both nitro and trifluoromethyl groups on the pyridine ring makes [6-Nitro-4-(trifluoromethyl)pyridin-2-YL]acetic acid unique in terms of its reactivity and potential applications. The combination of these functional groups can lead to enhanced biological activity and stability compared to similar compounds .
Propriétés
Formule moléculaire |
C8H5F3N2O4 |
|---|---|
Poids moléculaire |
250.13 g/mol |
Nom IUPAC |
2-[6-nitro-4-(trifluoromethyl)pyridin-2-yl]acetic acid |
InChI |
InChI=1S/C8H5F3N2O4/c9-8(10,11)4-1-5(3-7(14)15)12-6(2-4)13(16)17/h1-2H,3H2,(H,14,15) |
Clé InChI |
KXQRYRMBSXHJFW-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(N=C1CC(=O)O)[N+](=O)[O-])C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



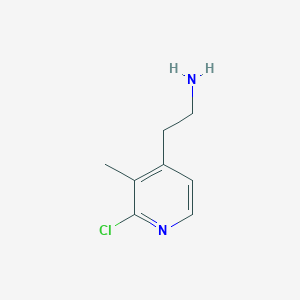



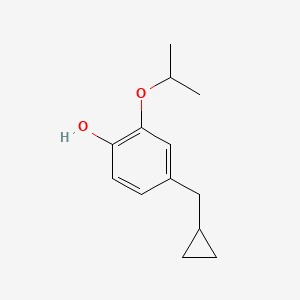
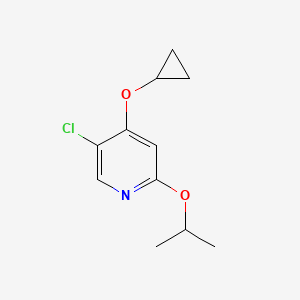
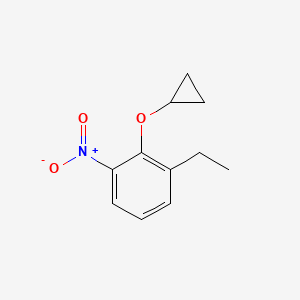
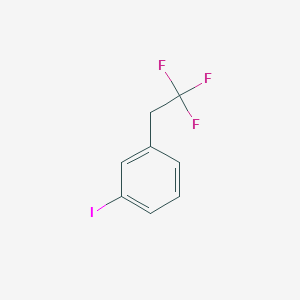
![2-(3-Fluorophenyl)-2,7-diazaspiro[4.5]decan-1-one hydrochloride](/img/structure/B14841264.png)

